N-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Lipophilicity Drug-likeness Permeability

N-Cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (IB09-0042; CAS 1015903-81-7) is a screening compound from the ChemDiv library, featuring a 1,5-diarylpyrazole-4-carboxamide core with N-cyclopropyl substitution. The pyrrolopyrazole scaffold places it in a chemical space relevant to kinase inhibition, antiviral (HIV-1 RNase H), and antifungal programs.

Molecular Formula C17H15FN4O
Molecular Weight 310.33 g/mol
Cat. No. B4655018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Molecular FormulaC17H15FN4O
Molecular Weight310.33 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4
InChIInChI=1S/C17H15FN4O/c18-12-3-7-14(8-4-12)22-17(21-9-1-2-10-21)15(11-19-22)16(23)20-13-5-6-13/h1-4,7-11,13H,5-6H2,(H,20,23)
InChIKeyUFDLEMSZJMVDPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (IB09-0042): Physicochemical & Structural Baseline for Procurement Evaluation


N-Cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (IB09-0042; CAS 1015903-81-7) is a screening compound from the ChemDiv library, featuring a 1,5-diarylpyrazole-4-carboxamide core with N-cyclopropyl substitution . The pyrrolopyrazole scaffold places it in a chemical space relevant to kinase inhibition, antiviral (HIV-1 RNase H), and antifungal programs [1] [2] [3]. Essential physicochemical descriptors—logP 3.56, logD 3.56, logSw -4.24, and polar surface area (PSA) 64.95 Ų—are provided by the vendor .

Why N-Cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Cannot Be Trivially Substituted by In-Class Analogs


Compounds sharing the 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide scaffold exhibit large variations in lipophilicity, solubility, and polar surface area depending on the amide substituent . The N-cyclopropyl group imparts a distinct logP/logD profile (3.56) and PSA (64.95 Ų) relative to bulkier or more polar analogs . Substitution with a thiomorpholine amide (IB08-9464) raises PSA to 96.99 Ų ; a 2,6-dimethylphenyl amide (E751-4204) increases logP to 4.69 ; and an isopropyl amide with a 3-methylpyrazole (E751-4878) yields a different hydrogen-bonding pattern . These differences directly affect membrane permeability, off-target promiscuity, and assay compatibility .

Product-Specific Quantitative Differentiation Evidence for N-Cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (IB09-0042)


Lipophilicity (logP) Differentiation vs. Close Amide Analogs

IB09-0042 exhibits a measured logP of 3.56 , placing it in the optimal range for CNS drug-likeness (typically 2–5). The thiomorpholine analog (IB08-9464) has a lower logP of 3.18 ; the 2,6-dimethylphenyl analog (E751-4204) a higher logP of 4.69 ; and the isopropyl/3-methylpyrazole analog (E751-4878) a logP of 2.93 . The cyclopropyl group provides a balanced lipophilicity distinct from both more polar and more lipophilic alternatives .

Lipophilicity Drug-likeness Permeability

Polar Surface Area (PSA) Modulation: Impact on Blood-Brain Barrier Penetration Potential

The PSA of IB09-0042 (64.95 Ų) falls below the commonly cited threshold of 90 Ų for passive blood-brain barrier penetration . The thiomorpholine analog IB08-9464 has a PSA of 96.99 Ų , exceeding this threshold, while E751-4204 (PSA=38.79 Ų) and E751-4878 (PSA=41.11 Ų) are well below. IB09-0042 occupies a middle ground that balances CNS potential with solubility .

Polar surface area CNS penetration Drug design

Aqueous Solubility (logSw) Comparison: Cyclopropyl vs. Bulkier Amide Substituents

The calculated logSw of IB09-0042 is -4.24 , indicating moderate aqueous solubility. This is more favorable than the 2,6-dimethylphenyl analog E751-4204 (logSw = -4.34) , while the more polar thiomorpholine analog IB08-9464 (logSw = -4.02) and the isopropyl/3-methyl analog E751-4878 (logSw = -3.34) show better solubility. The cyclopropyl group avoids the extreme insolubility of the lipophilic aryl amides .

Solubility Bioavailability Formulation

Scaffold-Based Anti-HIV-1 RNase H Activity: Class-Level Inference from Pyrrolyl-Pyrazole Core

The pyrrolyl-pyrazole core scaffold of IB09-0042 has been demonstrated to inhibit HIV-1 RNase H with IC50 values in the low micromolar/submicromolar range (e.g., compound 11b: IC50 = 0.27 μM) [1]. This class-level activity is absent in pyrazole carboxamides lacking the 5-(1H-pyrrol-1-yl) substituent. No direct head-to-head data exist for IB09-0042 versus specific anti-HIV comparators; the claim is based on scaffold conservation .

HIV-1 RNase H Antiviral

Molecular Weight Advantage vs. Heavier Amide Analogs for Lead-Like Properties

With a molecular weight of 310.33 g/mol, IB09-0042 is substantially lighter than common analogs: IB08-9464 (356.42 g/mol), E751-4204 (374.42 g/mol), and E751-4878 (326.37 g/mol) . IB09-0042 is the lightest among the comparators with the same core scaffold. Lower molecular weight correlates with improved ligand efficiency and compliance with lead-likeness criteria (MW < 350) .

Molecular weight Lead-likeness Fragment-based screening

Optimal Research and Procurement Scenarios for N-Cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide


CNS-Focused Kinase or GPCR Screening Libraries

IB09-0042's balanced logP (3.56) and PSA (64.95 Ų) align with CNS drug-like space . It can serve as a privileged starting point for CNS-targeted kinase or GPCR screening, where analogs with PSA > 90 Ų (e.g., IB08-9464) are unlikely to penetrate the blood-brain barrier.

Antiviral Drug Discovery Targeting HIV-1 RNase H

The pyrrolyl-pyrazole scaffold is a validated core for HIV-1 RNase H inhibition [1]. IB09-0042 is a suitable candidate for antiviral screening cascades; its lower MW (310.33) and favorable solubility profile support hit expansion and SAR exploration.

Agrochemical Lead Identification for Succinate Dehydrogenase (SDH) Inhibition

Pyrazole-4-carboxamides are established SDH inhibitors with broad-spectrum antifungal activity [2]. IB09-0042 can be deployed in agrochemical screening panels targeting phytopathogenic fungi resistant to current SDHI fungicides.

Academic Medicinal Chemistry for Cyclopropyl SAR Exploration

The N-cyclopropyl group is associated with improved metabolic stability in certain pyrazole carboxamide series [3]. IB09-0042 provides a well-characterized physical-chemical baseline for systematic SAR studies comparing cyclopropyl, isopropyl, and aryl amide substituents.

Quote Request

Request a Quote for N-cyclopropyl-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.